molecular formula C20H17N5O2S B11514769 1,3-dimethyl-8-(3-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

1,3-dimethyl-8-(3-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11514769
M. Wt: 391.4 g/mol
InChI Key: NFQGKNVDLXVFAZ-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-8-(3-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including methyl, phenyl, and thiophene moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-8-(3-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-formylchromones with 6-amino-5-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-8-(3-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as copper(I) iodide (CuI).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Scientific Research Applications

1,3-DIMETHYL-8-(3-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-8-(3-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL-8-(3-METHYLPHENYL)-7-(THIOPHEN-2-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

2,4-dimethyl-6-(3-methylphenyl)-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H17N5O2S/c1-12-6-4-7-13(10-12)25-14(15-8-5-9-28-15)11-24-16-17(21-19(24)25)22(2)20(27)23(3)18(16)26/h4-11H,1-3H3

InChI Key

NFQGKNVDLXVFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CS5

Origin of Product

United States

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